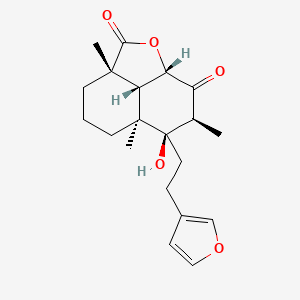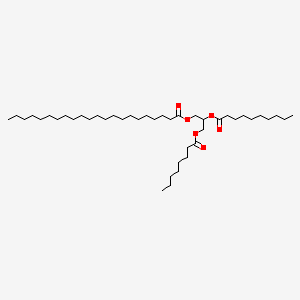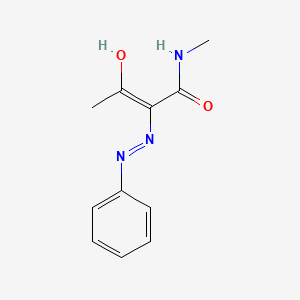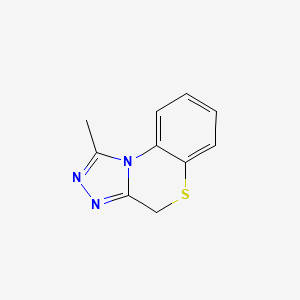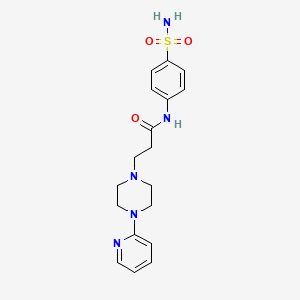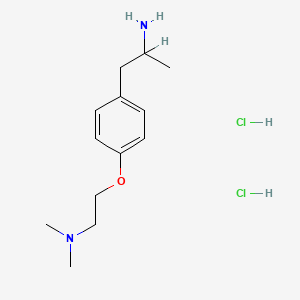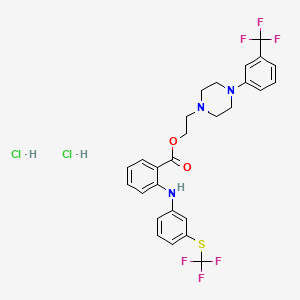
(+-)-5-(Pentyloxy)-1-(3-(trifluoromethyl)benzoyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-5-(Pentyloxy)-1-(3-(trifluoromethyl)benzoyl)-2-pyrrolidinone is a synthetic organic compound It features a pyrrolidinone core substituted with a pentyloxy group and a trifluoromethylbenzoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-5-(Pentyloxy)-1-(3-(trifluoromethyl)benzoyl)-2-pyrrolidinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidinone Core: Starting from a suitable precursor, the pyrrolidinone ring can be constructed through cyclization reactions.
Introduction of the Pentyloxy Group: This can be achieved via nucleophilic substitution reactions where a pentyloxy group is introduced to the pyrrolidinone core.
Attachment of the Trifluoromethylbenzoyl Group: This step may involve acylation reactions using trifluoromethylbenzoyl chloride or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the pentyloxy group or the pyrrolidinone ring.
Reduction: Reduction reactions might target the carbonyl group in the pyrrolidinone ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pentyloxy or trifluoromethylbenzoyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(±)-5-(Pentyloxy)-1-(3-(trifluoromethyl)benzoyl)-2-pyrrolidinone may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Possible incorporation into polymers or other materials for enhanced properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Methoxy)-1-(3-(trifluoromethyl)benzoyl)-2-pyrrolidinone
- 5-(Ethoxy)-1-(3-(trifluoromethyl)benzoyl)-2-pyrrolidinone
Uniqueness
The pentyloxy group in (±)-5-(Pentyloxy)-1-(3-(trifluoromethyl)benzoyl)-2-pyrrolidinone may confer unique properties such as increased lipophilicity or altered pharmacokinetics compared to its methoxy or ethoxy analogs.
Eigenschaften
CAS-Nummer |
136410-13-4 |
|---|---|
Molekularformel |
C17H20F3NO3 |
Molekulargewicht |
343.34 g/mol |
IUPAC-Name |
5-pentoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H20F3NO3/c1-2-3-4-10-24-15-9-8-14(22)21(15)16(23)12-6-5-7-13(11-12)17(18,19)20/h5-7,11,15H,2-4,8-10H2,1H3 |
InChI-Schlüssel |
BSMORGFZPHBFNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1CCC(=O)N1C(=O)C2=CC(=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[3-[4-(2-methoxyphenyl)piperidin-1-yl]propyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12742594.png)

